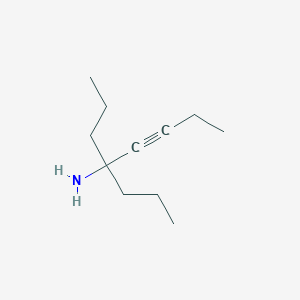

4-Propyloct-5-yn-4-amine

Description

Structure

3D Structure

Properties

CAS No. |

61822-35-3 |

|---|---|

Molecular Formula |

C11H21N |

Molecular Weight |

167.29 g/mol |

IUPAC Name |

4-propyloct-5-yn-4-amine |

InChI |

InChI=1S/C11H21N/c1-4-7-10-11(12,8-5-2)9-6-3/h4-6,8-9,12H2,1-3H3 |

InChI Key |

HCHZRNDTQRWCMW-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(CCC)(C#CCC)N |

Origin of Product |

United States |

Stereochemical Considerations in the Synthesis and Transformations of 4 Propyloct 5 Yn 4 Amine Derivatives

Enantioselective Synthesis Strategies for Chiral Amine Centers in Alkyne-Containing Structures

The creation of the chiral quaternary amine center in 4-propyloct-5-yn-4-amine derivatives in an enantiomerically pure form is a primary objective in their asymmetric synthesis. Propargylamines, particularly their chiral forms, are important structural motifs and synthetic intermediates for a range of natural products and biologically active molecules. acs.org Strategies to achieve this enantioselectivity can be broadly categorized into asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer over the other, and resolution, where a racemic mixture is separated into its constituent enantiomers.

Metal-catalyzed reactions are powerful tools for constructing chiral centers with high enantioselectivity. The key to this control lies in the use of chiral ligands that coordinate to the metal center, creating a chiral environment that influences the reaction pathway. This asymmetric induction dictates which face of the substrate reacts, leading to an excess of one enantiomer.

A notable strategy involves the copper-catalyzed addition of alkynes to enamines. organic-chemistry.org In a model system, the use of a copper(I) bromide catalyst in conjunction with the chiral ligand Quinap enabled the synthesis of propargylamines with up to 90% enantiomeric excess (ee). organic-chemistry.org The reaction proceeds efficiently, demonstrating that a well-designed chiral ligand can effectively induce asymmetry in the formation of the C-N bond adjacent to the alkyne. organic-chemistry.org The choice of metal is also critical; various metal salts have been tested, with copper(I) and copper(II) bromide providing the fastest conversions in certain systems. organic-chemistry.org

Rhodium-catalyzed reductive couplings of alkynes with imines also represent an emerging alternative to the use of stoichiometric vinylmetal reagents for producing chiral amines. Cationic iridium complexes modified by chiral chelating bis(phosphine) ligands have also been shown to catalyze enantioselective reductive couplings of alkyl-substituted alkynes with imines. nih.gov Furthermore, the development of catalyst control in C-H functionalization reactions offers another avenue. For instance, silver catalysts supported by specific nitrogenated ligands can tune nitrene transfer reactions, demonstrating the principle of ligand-controlled site-selectivity in C-H amination. acs.org

The table below summarizes representative ligand-metal combinations used in the asymmetric synthesis of alkyne-containing amines, highlighting the achievable enantioselectivity.

| Metal Catalyst | Chiral Ligand | Reaction Type | Substrates | Max. Enantiomeric Excess (ee) |

| Copper(I) bromide | Quinap | Addition of alkynes to enamines | Functionalized alkynes, enamines | 90% organic-chemistry.org |

| Cationic Iridium Complex | Chiral bis(phosphine) | Reductive coupling | Alkyl-substituted alkynes, imines | Not specified nih.gov |

| Rhodium(I) Complex | Chiral phosphine (B1218219) | Hydroacylation | Alkenes, aldehydes with chelating functionality | Not specified |

| Silver(I) Complex | Nitrogenated ligands | C-H Amination (Nitrene Transfer) | Alkanes, sulfonamides | Not applicable (regioselectivity focus) acs.org |

This table is illustrative of ligand-controlled strategies and the specific outcomes depend on the exact substrates and reaction conditions.

Kinetic resolution is a widely used method for separating a racemic mixture of chiral molecules. wikipedia.org This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent; one enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. wikipedia.org This is distinct from chiral resolution, as it depends on differing chemical properties rather than the physical properties of diastereomeric products. wikipedia.org

For amines, kinetic resolution can be particularly challenging due to their high nucleophilicity, which can lead to a significant uncatalyzed background reaction that erodes selectivity. ethz.ch However, specialized reagents and catalysts have been developed to overcome this. Chiral hydroxamic acids, for example, have been designed as effective enantioselective acylating agents for the kinetic resolution of nitrogen heterocycles. ethz.ch

Enzymatic kinetic resolution is a powerful alternative, utilizing the high selectivity of enzymes like lipases. mdpi.com For instance, Candida antarctica lipase (B570770) B (CALB) has been used in the kinetic resolution of amines, where one enantiomer is selectively acylated. wikipedia.org A more advanced approach is Dynamic Kinetic Resolution (DKR), which combines the enzymatic resolution step with an in-situ racemization of the unreacted, slower-reacting enantiomer. acs.org This allows for a theoretical yield of 100% of a single, enantiopure product, overcoming the 50% yield limit of standard kinetic resolution. The primary challenge in the DKR of amines is the development of efficient racemization catalysts that are not inhibited or deactivated by the amine substrates. acs.org

| Resolution Method | Chiral Agent/Catalyst | Principle | Potential Outcome for Racemic this compound |

| Kinetic Resolution (KR) | Chiral Acylating Agent (e.g., hydroxamic acid) | One enantiomer is acylated faster than the other. ethz.ch | Separation into one enantiopure acylated amine and the other enantiopure unreacted amine (max 50% yield each). |

| Enzymatic KR | Lipase (e.g., Candida antarctica lipase B) | Enzyme selectively catalyzes the acylation of one enantiomer. wikipedia.org | Similar to chemical KR, but often with higher selectivity and milder conditions. |

| Dynamic Kinetic Resolution (DKR) | Lipase + Racemization Catalyst (e.g., Ru-based) | One enantiomer is selectively acylated while the other is continuously racemized back to the starting mixture. acs.org | Theoretical conversion of the entire racemic mixture into a single enantiomer of the acylated product (>50% yield). |

Diastereoselective Control in Alkyne Functionalization and Amination

When a molecule already contains one or more stereocenters, the introduction of a new stereocenter requires control of diastereoselectivity—the preferential formation of one diastereomer over others. In the context of this compound derivatives, this could involve the functionalization of the alkyne moiety in a molecule that is already chiral at the C4 position, or the amination of a precursor that already possesses stereochemistry elsewhere.

Diastereocontrol is typically achieved by exploiting steric or electronic biases imposed by the existing chiral center(s). The catalyst or reagents will approach the molecule from the less hindered face, or a directing group on the substrate may coordinate with the catalyst to force a specific trajectory of attack. morressier.com For example, the synthesis of 2,5-disubstituted pyrrolidines from aliphatic azides using iron dipyrrin (B1230570) complexes demonstrates catalyst-controlled diastereoselectivity in C-H amination. nih.gov By modifying the catalyst structure, specifically the ancillary ligands, the diastereomeric ratio of the syn and anti products could be systematically improved. nih.gov

Similarly, nickel-catalyzed reactions have been developed for the intermolecular syn-1,2-arylamination of unactivated alkenes with high levels of diastereocontrol. researchgate.net This is facilitated by a cleavable bidentate directing group on the substrate that helps form a stabilized nickelacycle intermediate, thereby dictating the stereochemical outcome of the subsequent bond formations. researchgate.net These principles are directly translatable to the diastereoselective functionalization of alkyne-containing amines, where the amine itself or a nearby functional group could act as a directing element to control the stereochemistry of reactions at the alkyne.

Regioselectivity in Carbon-Nitrogen Bond Formation within Unsymmetrical Alkyne Systems

Regioselectivity refers to the control over the position at which a chemical bond is made. For a molecule like this compound, this is a critical consideration during its synthesis from an unsymmetrical alkyne precursor. For instance, in a reaction designed to add an amine and a propyl group across the triple bond of oct-5-yne, the reaction must be controlled to ensure the amine adds specifically to the C4 position and not the C5 position.

Controlling regioselectivity in the functionalization of unsymmetrical internal alkynes is a significant challenge because the electronic and steric differences between the two carbons of the alkyne can be subtle. nih.gov Most highly regioselective coupling processes have historically relied on alkynes that have a strong electronic or steric bias, such as conjugated or trimethylsilyl (B98337) (TMS)-substituted alkynes. nih.gov

However, recent advances have shown promise in controlling regioselectivity for simple internal alkynes. This control is often dictated by a combination of factors:

Steric Effects : Reagents and catalysts will preferentially attack the less sterically hindered carbon of the alkyne. In some nickel-catalyzed alkyne-aldehyde couplings, C-C bond formation occurs at the least hindered position of the alkyne. nih.govst-andrews.ac.uk

Electronic Effects : The electronic nature of the substituents on the alkyne can polarize the triple bond, making one carbon more electrophilic or nucleophilic than the other. Theoretical studies suggest that regiochemistry can be controlled by frontier-orbital interactions between the alkyne and the polarized metal-carbon bond of an organometallic intermediate. st-andrews.ac.uk

Directing Groups : A functional group on the alkyne-containing substrate can coordinate to the metal catalyst, directing it to a specific position for the C-N bond formation. morressier.com This strategy effectively overrides the inherent steric and electronic biases of the alkyne itself.

For example, in cobalt-catalyzed reductive coupling reactions involving unsymmetrical dialkyl internal alkynes, regioselectivity can be modest but can be improved by the choice of ligand. acs.org Similarly, ruthenium-catalyzed intermolecular cycloadditions of unsymmetrical alkynes can be controlled to favor a specific regioisomer, sometimes counterintuitively favoring the more sterically hindered product, highlighting the complex interplay of factors that determine the reaction's outcome. acs.org

Mechanistic Elucidation and Computational Studies of 4 Propyloct 5 Yn 4 Amine Reaction Pathways

In metal-catalyzed reactions involving alkynylamines, the formation of organometallic intermediates is a critical step that dictates the reaction's outcome. The characterization of these transient species is paramount for a complete mechanistic understanding. For a hypothetical reaction involving 4-Propyloct-5-yn-4-amine, the identification of such intermediates would likely involve a combination of spectroscopic and computational techniques.

Hypothetical Organometallic Intermediates in Catalysis

In a representative catalytic cycle, such as a palladium-catalyzed hydroamination, the initial step would likely be the coordination of the alkyne moiety of this compound to the metal center. This would be followed by the formation of various intermediates. The precise nature of these intermediates would depend on the specific reaction conditions and the catalytic system employed.

π-Complexes: The initial interaction between the alkyne and the metal catalyst often leads to the formation of a π-complex.

Vinylidene Complexes: Tautomerization of the alkyne on the metal center can lead to the formation of vinylidene intermediates.

Metallacyclic Intermediates: In certain reactions, the alkyne can undergo cyclometalation to form stable metallacyclic compounds.

The characterization of these intermediates would be accomplished using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Fourier-Transform Infrared (FT-IR) spectroscopy. Computational studies, particularly Density Functional Theory (DFT) calculations, would be employed to model the structures and energies of these intermediates, providing further support for experimental observations.

Table 1: Spectroscopic Data for Hypothetical Organometallic Intermediates of this compound

| Intermediate Type | Key Spectroscopic Feature | Expected Chemical Shift/Frequency Range |

| π-Complex | Coordinated Alkyne Carbon | Downfield shift in 13C NMR |

| Vinylidene Complex | α- and β-Vinylidene Carbons | Distinct signals in 13C NMR |

| Metallacycle | Metal-Carbon Bonds | Characteristic vibrational modes in FT-IR |

Note: This table is illustrative and based on general principles of organometallic chemistry, as specific data for this compound is not available.

Kinetic studies are essential to understand the rate of a chemical reaction and the factors that influence it. For reactions involving this compound, determining the reaction order with respect to the reactants and catalyst would provide valuable insights into the rate-determining step of the mechanism.

Methodology for Kinetic Analysis

The reaction kinetics would typically be monitored by tracking the concentration of reactants and products over time using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). By systematically varying the initial concentrations of this compound, the other reactant, and the catalyst, the reaction order for each component can be determined.

The general rate law for a reaction can be expressed as:

Rate = k[this compound]x[Reactant B]y[Catalyst]z

where k is the rate constant, and x, y, and z are the reaction orders.

Table 2: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | [this compound] (M) | [Reactant B] (M) | [Catalyst] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 0.01 | 1.0 x 10-4 |

| 2 | 0.2 | 0.1 | 0.01 | 2.0 x 10-4 |

| 3 | 0.1 | 0.2 | 0.01 | 4.0 x 10-4 |

| 4 | 0.1 | 0.1 | 0.02 | 2.0 x 10-4 |

Note: This data is hypothetical and serves to illustrate the principles of kinetic analysis. Specific experimental data for this compound is not available in the reviewed literature.

From this hypothetical data, one could deduce the reaction orders. For instance, doubling the concentration of this compound while keeping others constant doubles the rate, suggesting a first-order dependence. Similarly, doubling the concentration of Reactant B quadruples the rate, indicating a second-order dependence. Doubling the catalyst concentration doubles the rate, implying a first-order dependence on the catalyst.

Reactivity and Advanced Transformations of 4 Propyloct 5 Yn 4 Amine and Its Structural Derivatives

Modifications and Functionalizations of the Internal Alkyne Moiety

The internal carbon-carbon triple bond in 4-propyloct-5-yn-4-amine serves as a key site for functionalization, allowing for the introduction of new atoms and the construction of varied molecular skeletons through addition and cycloaddition reactions.

Hydrofunctionalization reactions represent a powerful strategy for converting the alkyne into highly functionalized alkenes and other saturated derivatives with significant regio- and stereocontrol.

Hydroboration-Oxidation: The hydroboration of internal alkynes, followed by oxidation, is a well-established method for the synthesis of ketones. masterorganicchemistry.com For an unsymmetrical internal alkyne like this compound, hydroboration with standard boranes such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) would likely lead to a mixture of two regioisomeric ketones upon oxidation, due to the similar steric environments around the two alkyne carbons. organicchemistrytutor.comchemistrysteps.com To achieve regioselectivity, sterically hindered boranes like disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN) can be employed. masterorganicchemistry.comorganicchemistrytutor.comchemistrysteps.com These bulky reagents preferentially add the boron atom to the less sterically hindered carbon of the alkyne. masterorganicchemistry.comchemistrysteps.com The presence of the neighboring amine group could also direct the hydroboration through a temporary coordination with the boron reagent, potentially influencing the regiochemical outcome. acs.org The initial syn-addition of the hydroborating agent results in a vinylborane, which upon oxidation (typically with hydrogen peroxide and a base) yields an enol that tautomerizes to the final ketone product. masterorganicchemistry.com

Hydrosilylation and Hydrometallation: Hydrosilylation, the addition of a silicon-hydrogen bond across the alkyne, can be catalyzed by various transition metals to produce vinylsilanes, which are valuable synthetic intermediates. Similarly, hydrometallation involves the addition of a metal-hydride bond (e.g., hydrocupration, hydrozirconation) to the alkyne. nih.gov These reactions can also face challenges with regioselectivity for unsymmetrical internal alkynes. nih.gov The choice of catalyst and ligands is crucial in directing the addition to one of the two carbons of the triple bond. For instance, certain copper-catalyzed hydroamination protocols on internal alkynes proceed through a Markovnikov-selective hydrocupration event for aryl-substituted alkynes. nih.gov

| Reaction | Reagents | Typical Product | Key Features |

|---|---|---|---|

| Hydroboration-Oxidation | 1. Bulky borane (B79455) (e.g., 9-BBN, disiamylborane) 2. H₂O₂, NaOH | Ketone | Anti-Markovnikov addition of boron leads to a specific ketone regioisomer. chemistrysteps.com Syn-addition of H and B. masterorganicchemistry.com |

| Hydrosilylation | R₃SiH, Transition metal catalyst (e.g., Pt, Rh) | Vinylsilane | Provides access to versatile vinylsilane intermediates. Regio- and stereoselectivity are dependent on the catalyst and substrate. |

| Hydrometallation (Hydrocupration) | Copper hydride source, Ligand | Vinylcopper species | Generates organocopper intermediates that can be trapped with electrophiles. Regioselectivity is influenced by electronic and steric factors. nih.gov |

Cycloaddition reactions provide an efficient pathway to construct cyclic and heterocyclic systems from the alkyne core.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is a cornerstone of "click chemistry," typically involving the reaction of a terminal alkyne with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govnih.govwikipedia.org The reaction with internal alkynes is significantly more challenging and generally does not proceed under standard CuAAC conditions because the mechanism typically requires the formation of a copper(I) acetylide intermediate from a terminal alkyne. nih.govmdpi.com However, modified protocols and alternative catalysts, such as ruthenium, can facilitate cycloadditions with internal alkynes, often leading to fully substituted triazoles. nih.gov While the classic Huisgen 1,3-dipolar cycloaddition between an azide and an internal alkyne can occur thermally, it often requires harsh conditions and results in a mixture of regioisomers. nih.govwikipedia.org

[2+2] and other Cycloadditions: The internal alkyne of this compound and its derivatives can participate in other cycloaddition reactions. For example, transition metal-catalyzed [2+2+2] cycloadditions with other unsaturated molecules are a powerful method for constructing substituted aromatic and heterocyclic rings. researchgate.net Gold-catalyzed intramolecular reactions of related propargyl systems are also known to lead to various cyclic products. ntnu.edu These transformations showcase the alkyne's ability to act as a linchpin in the assembly of complex polycyclic structures. mdpi.com

| Reaction Type | Reactant | Catalyst/Conditions | Product Class | Notes |

|---|---|---|---|---|

| [3+2] Cycloaddition (Huisgen) | Organic Azide (R-N₃) | Thermal | 1,4,5-Trisubstituted 1,2,3-Triazole | Generally requires high temperatures and may produce mixtures of regioisomers. nih.gov |

| [2+2+2] Cycloaddition | Two molecules of another alkyne | Transition metal (e.g., Co, Rh, Ir) | Substituted Benzene | Atom-economical method for synthesizing highly substituted aromatic rings. researchgate.net |

| Gold-Catalyzed Cycloadditions | Various unsaturated partners | Gold(I) complexes | Diverse cyclic structures | Propargyl substrates can undergo various cycloadditions, including formal [2+3] and [2+5] pathways. ntnu.edu |

The selective reduction of the alkyne moiety offers a direct route to the corresponding alkene or alkane, with stereochemistry being a key controllable parameter.

Complete Reduction to Alkane: The triple bond can be fully reduced to an alkane by catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel (Raney-Ni) under a hydrogen atmosphere. libretexts.orglibretexts.org This reaction proceeds through an alkene intermediate, but it is typically not isolated as the reaction continues to the fully saturated alkane. libretexts.orglibretexts.org

Partial Reduction to cis-Alkene: A stereoselective partial reduction to a cis (or Z)-alkene can be achieved using a "poisoned" catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate, treated with lead acetate (B1210297) and quinoline). libretexts.orglibretexts.orgorganicchemistrytutor.com The catalyst's reduced activity prevents over-reduction to the alkane, and the syn-addition of hydrogen atoms to the catalyst surface results in the formation of the cis-alkene. libretexts.orglibretexts.org

Partial Reduction to trans-Alkene: To obtain the trans (or E)-alkene, a dissolving metal reduction is employed, typically using sodium or lithium metal in liquid ammonia (B1221849) at low temperatures. libretexts.orglibretexts.org This reaction proceeds via a radical anion intermediate. libretexts.orgyoutube.com The intermediate vinyl radical preferentially adopts a more stable trans configuration to minimize steric repulsion between the substituent groups before the final protonation step, leading to the trans-alkene product. libretexts.orgkhanacademy.org

| Desired Product | Reagents and Conditions | Stereochemistry | Mechanism Highlights |

|---|---|---|---|

| Alkane (4-Propyl-4-aminooctane) | H₂, Pd/C (or Pt, Raney-Ni) | N/A (Achiral product) | Complete hydrogenation of both π-bonds. libretexts.org |

| cis-Alkene ((Z)-4-Propyloct-5-en-4-amine) | H₂, Lindlar's Catalyst | cis (Z) | Syn-addition of hydrogen on a poisoned catalyst surface. libretexts.org |

| trans-Alkene ((E)-4-Propyloct-5-en-4-amine) | Na (or Li), liquid NH₃ | trans (E) | Stepwise electron transfer and protonation via a stabilized trans-vinyl radical intermediate. libretexts.orgkhanacademy.org |

Synthetic Utility of the Amine Functionality

The tertiary amine group in this compound is a key functional handle for derivatization and for influencing reactions at adjacent positions, particularly when the molecule is used as a chiral synthon.

Amide Formation: As this compound contains a tertiary amine, it cannot directly form amides. Amide bond formation requires a primary or secondary amine. However, structural analogues of this compound, such as 4-aminooct-5-yn-4-ylpropane (a primary amine) or 4-(propylamino)oct-5-yne (a secondary amine), would readily react with acylating agents (e.g., acid chlorides, anhydrides) or carboxylic acids (using coupling agents) to form the corresponding amides. These amide derivatives are important in peptidomimetics and materials science. nih.govresearchgate.net

Alkylation: The tertiary amine is nucleophilic and can react with alkyl halides (e.g., methyl iodide) in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt. wikipedia.orgmasterorganicchemistry.com This process, known as the Menshutkin reaction, converts the neutral amine into a positively charged ionic compound, altering its physical and chemical properties. wikipedia.org Quaternary ammonium salts find use as phase-transfer catalysts and in other applications. youtube.com

Carbazole (B46965) Synthesis: The synthesis of carbazoles, a privileged heterocyclic motif in medicinal and materials chemistry, typically requires an aniline (B41778) or diarylamine precursor. organic-chemistry.orgresearchgate.net A derivative of this compound, where one of the propyl groups is replaced by a phenyl group and the nitrogen is further arylated (e.g., with a 2-halophenyl group), could serve as a substrate for intramolecular cyclization to form a complex carbazole structure. organic-chemistry.org Palladium-catalyzed tandem reactions involving intermolecular amination followed by intramolecular C-H arylation are common strategies for this transformation. organic-chemistry.org

| Reaction | Required Substrate | Reagent | Product |

|---|---|---|---|

| Amide Formation | Primary or Secondary Amine Analogue | Acid Chloride (RCOCl) | N-Alkynyl Amide |

| Alkylation (Quaternization) | This compound (Tertiary Amine) | Alkyl Halide (R-X) | Quaternary Ammonium Salt |

| Carbazole Synthesis | N,N-Diaryl Amine Analogue | Pd catalyst, Base | Substituted Carbazole |

Propargylamines are a crucial class of compounds in organic synthesis and drug discovery. nih.govacs.orgacs.org When prepared in an enantiomerically pure form, chiral propargylamines like this compound become highly valuable building blocks, or synthons, for asymmetric synthesis. nih.govacs.org Asymmetric synthesis is critical in the production of pharmaceuticals, where often only one enantiomer of a drug is biologically active. uwindsor.ca

The synthesis of chiral propargylamines can be achieved through various methods, including the asymmetric alkynylation of imines. nih.gov One prominent strategy involves the addition of an alkynyl nucleophile to a chiral N-sulfinylimine, often derived from Ellman's chiral sulfinamide. nih.govresearchgate.net This approach allows for the diastereoselective construction of the propargylamine (B41283), and subsequent removal of the chiral auxiliary yields the enantiomerically enriched product. nih.govresearchgate.net

Once obtained in enantiopure form, chiral this compound can be used to introduce a defined stereocenter into larger, more complex molecules. The alkyne and amine functionalities can be independently or sequentially transformed, as described in the preceding sections, to build up molecular complexity while retaining the original stereochemical information. For instance, the alkyne can be converted into a triazole ring via cycloaddition, a common strategy in medicinal chemistry to create peptide isosteres, where the chiral center adjacent to the newly formed ring mimics the α-carbon of an amino acid. nih.govresearchgate.net The amine can be further functionalized to link the chiral block to other parts of a target molecule. acs.org The versatility of both the alkyne and amine groups makes chiral propargylamines powerful synthons for constructing a diverse range of biologically active compounds and complex natural products. nih.gov

Intramolecular Cyclizations and Annulation Reactions Involving Amine and Alkyne Moieties

The dual functionality of this compound, possessing both a nucleophilic tertiary amine and an electrophilic alkyne, renders it and its derivatives prime candidates for intramolecular cyclization and annulation reactions. These transformations are powerful synthetic tools for the construction of various nitrogen-containing heterocyclic scaffolds, which are of significant interest in medicinal and materials chemistry. The intramolecular reactions of γ-aminoalkynes, such as this compound, are typically facilitated by transition metal catalysts that activate the alkyne moiety towards nucleophilic attack by the tethered amine.

The nature of the catalyst, reaction conditions, and the substitution pattern on both the amine and the alkyne can influence the reaction pathway, leading to a variety of heterocyclic products, predominantly five- and six-membered rings. While specific studies on this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous tertiary γ-aminoalkynes.

Metal-Catalyzed Hydroamination and Related Cyclizations

Intramolecular hydroamination is a prominent reaction pathway for aminoalkynes, offering an atom-economical route to cyclic enamines or imines. nih.govnih.gov This process is often catalyzed by a range of transition metals, including platinum, gold, iridium, and yttrium. nih.govresearchgate.net For a tertiary aminoalkyne like this compound, an initial intramolecular nucleophilic attack of the amine onto the metal-activated alkyne would lead to a cyclic ammonium intermediate. Subsequent transformations of this intermediate can lead to a variety of annulated products.

Platinum catalysts, for instance, have been shown to be effective in promoting the cyclization of aminoalkynes. In a related study, a platinum(II) iodide-catalyzed formal three-component cascade cycloaddition reaction between γ-aminoalkynes and electron-deficient alkynes yielded highly functionalized cyclohexadiene-b-pyrrolidines. nih.gov This suggests that under appropriate conditions, the initial intramolecular cyclization of a this compound derivative could be followed by intermolecular reactions to build more complex molecular architectures.

Palladium catalysts are also instrumental in the synthesis of nitrogen heterocycles from alkynes. organic-chemistry.org Cascade reactions initiated by the addition of terminal alkynes to activated propargyl amines, followed by cyclization, provide access to a range of substituted pyrroles. organic-chemistry.org While this compound is an internal alkyne, palladium-catalyzed processes are known to be versatile and could potentially be adapted for its cyclization.

Iridium(III) hydrides have been demonstrated as air-stable and active catalysts for the intramolecular hydroamination of internal alkynes with tethered nucleophiles. nih.gov These reactions exhibit high regioselectivity, typically favoring endo-dig cyclization pathways. nih.gov The application of such a catalytic system to this compound would be expected to yield a six-membered heterocyclic ring.

Yttrium complexes have also been identified as efficient precatalysts for the intramolecular hydroamination of aminoalkynes that involve primary amines. researchgate.net These reactions proceed smoothly to afford nitrogen-containing cyclic products in good to excellent yields. researchgate.net While the substrate is a tertiary amine, the underlying principle of metal-catalyzed nucleophilic addition of the amine to the alkyne remains relevant.

The following table summarizes representative examples of metal-catalyzed intramolecular cyclizations of aminoalkynes, providing insights into the potential reactivity of this compound and its derivatives.

| Catalyst/Reagent | Substrate Type | Product Type | Reaction Conditions | Reference |

| Platinum(II) iodide | γ-Aminoalkyne | Cyclohexadiene-b-pyrrolidine | Cascade cycloaddition with electron-deficient alkyne | nih.gov |

| Palladium(II) acetate / TDMPP | Activated Propargyl Amine | 2,4-Disubstituted Pyrrole | Cascade reaction with terminal alkyne, ambient temperature | organic-chemistry.org |

| Iridium(III) hydrides | Internal Alkyne with Proximate Amine | Six-membered N-heterocycle | 6-endo-dig cyclization | nih.gov |

| Y[N(TMS)2]3 | Primary Aminoalkyne | Cyclic Nitrogen Heterocycle | 5-Exo- and 6-exo-dig cyclization | researchgate.net |

Radical-Mediated Cyclizations

In addition to metal-catalyzed processes, intramolecular radical additions to alkynes represent another viable strategy for the synthesis of nitrogen heterocycles. researchgate.net A systematic study on the synthesis of saturated nitrogen heterocycles via intramolecular radical addition to alkynes demonstrated that a series of sulfonamides containing both an alkyne and an iodoalkyl subunit, when subjected to a copper-based photoredox catalyst, underwent exclusive exo-dig cyclization. researchgate.net This methodology allows for the synthesis of a variety of ring sizes, including azetidines, pyrrolidines, piperidines, and azepanes. researchgate.net For a derivative of this compound appropriately functionalized to generate a radical, this approach could offer a pathway to novel heterocyclic structures.

The table below outlines a general example of a radical-mediated intramolecular cyclization.

| Catalyst/Initiator | Substrate Type | Product Type | Key Features | Reference |

| Copper-based photoredox catalyst | Sulfonamide with alkyne and iodoalkyl groups | Saturated Nitrogen Heterocycles (e.g., pyrrolidines, piperidines) | Exclusive exo-dig cyclization | researchgate.net |

Advanced Spectroscopic Characterization and Analytical Methodologies for Alkynyl Amines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of 4-propyloct-5-yn-4-amine, providing detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would exhibit characteristic signals for the propyl and ethyl groups attached to the chiral carbon, as well as the protons of the alkynyl moiety. The protons on the carbon adjacent to the nitrogen atom (α-protons) are expected to be deshielded and appear at a chemical shift of approximately 2.3-3.0 ppm. The terminal alkyne proton, if present, would resonate around 2.5-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. The carbon atom bonded to the nitrogen (the quaternary chiral center) would appear in the 30-60 ppm range. The sp-hybridized carbons of the alkyne group are typically observed between 65 and 90 ppm.

2D NMR Techniques: To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the spin systems of the propyl and ethyl groups.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connectivity around the quaternary carbon and the attachment of the alkyl and alkynyl groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 | -CH₃ (propyl) | ~0.9 | ~14 |

| 2 | -CH₂- (propyl) | ~1.4-1.6 | ~17-20 |

| 3 | -CH₂- (propyl, α to N) | ~2.3-2.7 | ~45-55 |

| 4 | Quaternary Carbon (chiral center) | - | ~50-65 |

| 5 | -C≡ | - | ~80-90 |

| 6 | ≡C- | - | ~70-80 |

| 7 | -CH₂- (ethyl on alkyne) | ~2.2 | ~12 |

| 8 | -CH₃ (ethyl on alkyne) | ~1.1 | ~14 |

| 1' | -CH₂- (ethyl on N) | ~2.4-2.8 | ~40-50 |

| 2' | -CH₃ (ethyl on N) | ~1.0 | ~12 |

Mass Spectrometry (MS) for Molecular Identity Confirmation and Fragmentation Pathway Analysis (HRMS, MS/MS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the unambiguous determination of the elemental formula. For a molecule with an odd number of nitrogen atoms, the molecular ion will have an odd nominal mass, in accordance with the nitrogen rule.

Fragmentation Analysis (MS/MS): The fragmentation of amines in MS is typically dominated by α-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. This process leads to the formation of a stable, resonance-stabilized iminium ion. For this compound, the loss of the largest alkyl group is generally favored. Tandem mass spectrometry (MS/MS) experiments can be used to isolate the molecular ion and induce its fragmentation, providing clear evidence for the connectivity of the molecule.

The expected major fragmentation pathways would involve the loss of a propyl radical or an ethyl radical from the groups attached to the chiral center, leading to characteristic fragment ions.

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

|---|---|---|

| [M]+ | [C₁₂H₂₃N]+ | Molecular Ion |

| [M-29]+ | [C₁₀H₁₈N]+ | α-cleavage, loss of ethyl radical (•CH₂CH₃) |

| [M-43]+ | [C₉H₁₆N]+ | α-cleavage, loss of propyl radical (•CH₂CH₂CH₃) |

| [M-55]+ | [C₈H₁₄N]+ | Cleavage involving the alkynyl group |

Chromatographic Techniques for Separation, Purity Determination, and Enantiomeric Excess (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic methods are essential for the separation and purification of this compound and for the critical determination of its enantiomeric purity.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most widely used technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are particularly effective for the separation of a wide range of chiral compounds, including amines.

The development of a chiral HPLC method involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. The mobile phase typically consists of a nonpolar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. The enantiomeric excess (e.e.) of a sample can then be accurately determined by integrating the peak areas of the two enantiomers in the chromatogram.

Table 3: Typical Parameters for Chiral HPLC Method Development for Alkynyl Amines

| Parameter | Typical Conditions |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol mixtures |

| Detection | UV (if a chromophore is present or after derivatization) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Advanced Spectroscopic Methods for Stereochemical Analysis (e.g., Vibrational Circular Dichroism (VCD) and X-ray Crystallography)

While chiral chromatography can separate enantiomers, it does not reveal their absolute configuration (i.e., whether they are the R or S enantiomer). For this, advanced spectroscopic techniques are required.

Vibrational Circular Dichroism (VCD): VCD is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The VCD spectra of enantiomers are mirror images of each other. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule in solution can be unambiguously determined. This method is particularly valuable as it does not require crystallization of the compound.

X-ray Crystallography: X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis provides a detailed electron density map from which the precise positions of all atoms in the crystal lattice can be determined. The primary challenge for this technique is the need to grow a high-quality single crystal of the compound, which can be a difficult and time-consuming process.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.